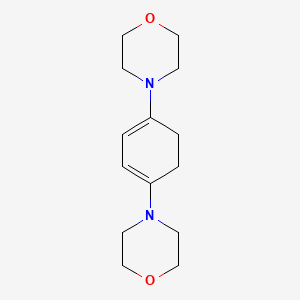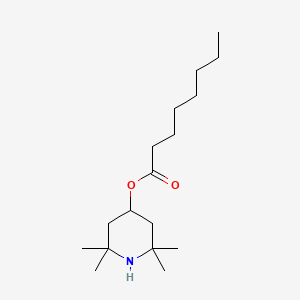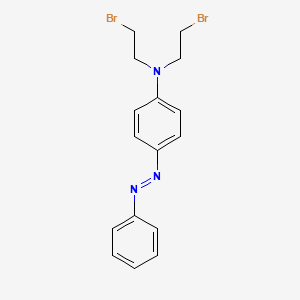
Azobenzene, 4-bis(2-bromoethyl)amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azobenzene, 4-bis(2-bromoethyl)amino- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two phenyl rings. This compound is known for its unique photochemical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromoethyl)amino- typically involves the reaction of azobenzene derivatives with bromoethylamine. One common method includes the use of oxidative coupling reactions to introduce the bromoethyl groups onto the azobenzene core . The reaction conditions often involve the use of strong acids or bases to facilitate the coupling process. For instance, the use of acetic acid or hydrochloric acid can help in the protonation of intermediates, thereby driving the reaction to completion .
Industrial Production Methods
Industrial production of azobenzene, 4-bis(2-bromoethyl)amino- may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, hydrazo compounds, and various substituted azobenzene derivatives .
Aplicaciones Científicas De Investigación
Azobenzene, 4-bis(2-bromoethyl)amino- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of azobenzene, 4-bis(2-bromoethyl)amino- involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization alters the compound’s electronic and steric properties, enabling it to interact with various molecular targets . The molecular pathways involved include changes in protein conformation and activation of signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound, known for its simple structure and photoisomerization properties.
Bis(4-amino-2-bromo-6-methoxy)azobenzene: A derivative with additional functional groups that enhance its photoswitching capabilities.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino- is unique due to its bromoethyl groups, which provide additional sites for chemical modification and enhance its reactivity in substitution reactions. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
40136-78-5 |
|---|---|
Fórmula molecular |
C16H17Br2N3 |
Peso molecular |
411.13 g/mol |
Nombre IUPAC |
N,N-bis(2-bromoethyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H17Br2N3/c17-10-12-21(13-11-18)16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Clave InChI |
SZBBTDBCVFKMFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
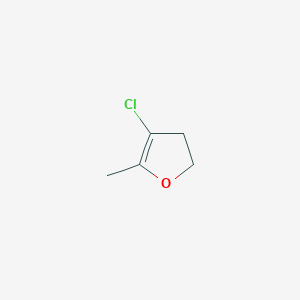
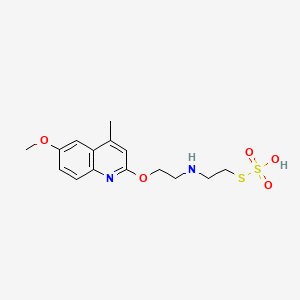

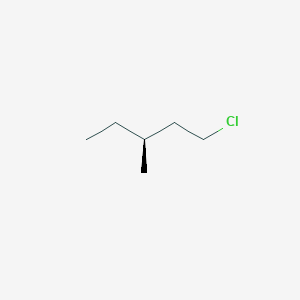
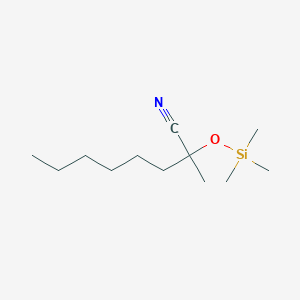
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
